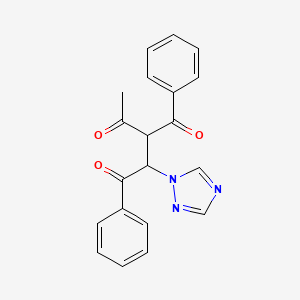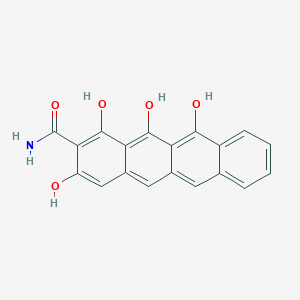
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes multiple hydroxyl groups and a naphthacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthacene core.
Amidation: Formation of the carboxamide group through reactions with amines.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the purity and consistency of the product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide involves its interaction with various molecular targets:
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
DNA intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Anhydrotetracycline: Shares a similar naphthacene core but differs in functional groups.
Tetracycline: Another related compound with antibiotic properties.
Minocycline: A derivative with enhanced activity against certain bacterial strains.
Uniqueness
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide stands out due to its specific hydroxylation pattern and carboxamide group, which confer unique chemical and biological properties
Properties
CAS No. |
3988-13-4 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,3,11,12-tetrahydroxytetracene-2-carboxamide |
InChI |
InChI=1S/C19H13NO5/c20-19(25)15-12(21)7-10-6-9-5-8-3-1-2-4-11(8)16(22)13(9)17(23)14(10)18(15)24/h1-7,21-24H,(H2,20,25) |
InChI Key |
TZGFFEIAVLKUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=C(C(=C(C4=C(C3=C2O)O)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)


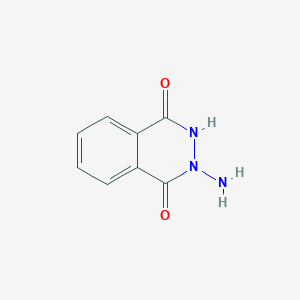
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
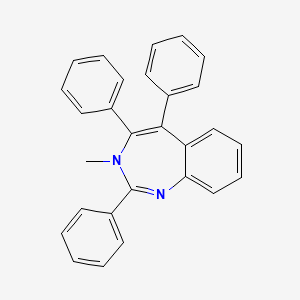
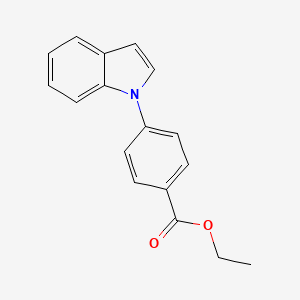
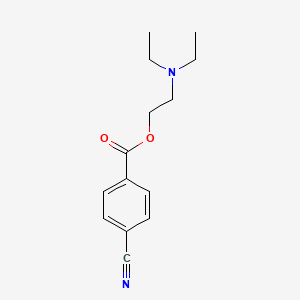
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)



